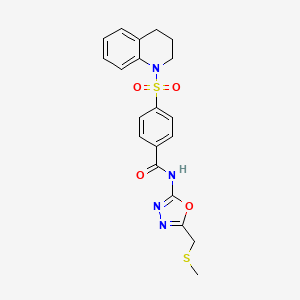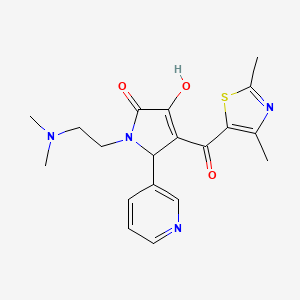![molecular formula C15H14FN3O2 B2841640 N-[3-[Acetyl(methyl)amino]phenyl]-2-fluoropyridine-4-carboxamide CAS No. 1436198-48-9](/img/structure/B2841640.png)
N-[3-[Acetyl(methyl)amino]phenyl]-2-fluoropyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-[Acetyl(methyl)amino]phenyl]-2-fluoropyridine-4-carboxamide” is a complex organic compound. It likely contains an acetyl group (CH3CO), a methylamino group (NHCH3), a phenyl group (C6H5), a pyridine ring (C5H5N), and a carboxamide group (CONH2). The exact structure and properties would depend on the specific arrangement of these groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the fluorine atom, and the attachment of the acetyl, methylamino, phenyl, and carboxamide groups. The exact methods would depend on the desired final structure and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. It would likely exhibit the aromaticity of the phenyl and pyridine rings, the polarity of the carboxamide group, and the electronegativity of the fluorine atom .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The pyridine ring might undergo electrophilic substitution reactions, while the carboxamide group could participate in condensation reactions. The presence of the fluorine atom might also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. The presence of the polar carboxamide group and the electronegative fluorine atom might influence these properties .Scientific Research Applications
Met Kinase Inhibition
Met kinase inhibitors are critical in the treatment of cancer due to their role in tumor growth and metastasis. The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrates the importance of structural modifications in enhancing enzyme potency and selectivity. These compounds show potential in cancer treatment, as evidenced by their ability to achieve tumor stasis in preclinical models (Schroeder et al., 2009).
Antibacterial Agents
The development of pyridonecarboxylic acids as antibacterial agents illustrates the role of chemical synthesis in discovering more effective treatments against bacterial infections. Structural variations in these compounds lead to significant antibacterial activity, highlighting the potential of similar compounds in addressing resistance issues (Egawa et al., 1984).
NF-kB and AP-1 Gene Expression Inhibition
Compounds targeting the inhibition of NF-kB and AP-1 transcription factors are crucial in the study of inflammatory and autoimmune diseases. Structure-activity relationship studies of such inhibitors can lead to improvements in oral bioavailability and efficacy (Palanki et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-[acetyl(methyl)amino]phenyl]-2-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-10(20)19(2)13-5-3-4-12(9-13)18-15(21)11-6-7-17-14(16)8-11/h3-9H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNYWIZEJRZYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)NC(=O)C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-N-[3-(N-methylacetamido)phenyl]pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(3,4-dichlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2841568.png)

![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2841572.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2841575.png)
![3-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2841576.png)
![N-(sec-butyl)-1-{3-[(methylsulfonyl)amino]benzoyl}prolinamide](/img/structure/B2841577.png)
![Ethyl (3R)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2841578.png)
